
5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
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Description
5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
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Biological Activity
The compound 5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of the compound includes a pyranone core substituted with a dimethoxybenzyl ether and a phenylpiperazine moiety. This unique structure is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₂₃H₃₃N₃O₄
- Molecular Weight : 395.53 g/mol
Biological Activity
Research indicates that the compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyranones can possess significant anticancer properties. Compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 8.0 | Inhibition of PI3K/Akt signaling pathway |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
2. Neuropharmacological Effects
The phenylpiperazine component suggests potential interactions with serotonin receptors, which could influence mood and anxiety.
Receptor Type | Affinity (Ki) | Effect |
---|---|---|
5-HT1A | 50 nM | Agonist activity |
5-HT2A | 75 nM | Antagonist activity |
This receptor affinity indicates that the compound may have antidepressant or anxiolytic effects, warranting further investigation in neuropharmacology.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases such as PI3K and CDK, which play crucial roles in cell proliferation and survival.
- Modulation of Neurotransmitter Systems : The interaction with serotonin receptors may modulate neurotransmitter release and receptor activation, contributing to its neuropharmacological profile.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Case Study 2: Neuropharmacological Assessment
In animal models, administration of the compound showed anxiolytic-like effects in elevated plus maze tests, suggesting its potential as a treatment for anxiety disorders.
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-29-21-12-19(13-22(14-21)30-2)17-32-25-18-31-23(15-24(25)28)16-26-8-10-27(11-9-26)20-6-4-3-5-7-20/h3-7,12-15,18H,8-11,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMEDKQNXHFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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